3-Cyano-4-phenylpyridine-2-carboxylic acid

Thermal Analysis Physical Property Characterization Sample Handling

This advanced heterocyclic building block features a unique 2-carboxylic acid, 3-cyano, and 4-phenyl substitution pattern that enables orthogonal functionalization strategies. Unlike ester-protected or nitrile-only analogs, its free carboxylic acid is ready for direct amide coupling or esterification without deprotection, accelerating library synthesis and complex conjugate preparation. The electron-withdrawing cyano group also modulates the pyridine ring's electrophilicity, providing a distinct reactivity profile for SAR exploration. Source it now to leverage its intrinsic polarity handle and streamline your downstream synthetic pathways.

Molecular Formula C13H8N2O2
Molecular Weight 224.21 g/mol
CAS No. 133609-28-6
Cat. No. B1316656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-4-phenylpyridine-2-carboxylic acid
CAS133609-28-6
Molecular FormulaC13H8N2O2
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=NC=C2)C(=O)O)C#N
InChIInChI=1S/C13H8N2O2/c14-8-11-10(9-4-2-1-3-5-9)6-7-15-12(11)13(16)17/h1-7H,(H,16,17)
InChIKeyWTYDFXYNGZNGEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyano-4-phenylpyridine-2-carboxylic Acid (CAS 133609-28-6): Technical Procurement Profile


3-Cyano-4-phenylpyridine-2-carboxylic acid (CAS 133609-28-6, MFCD22573524) is a specialized heterocyclic building block featuring a pyridine-2-carboxylic acid core substituted at the 3-position with a cyano group and at the 4-position with a phenyl ring [1]. With a molecular formula of C₁₃H₈N₂O₂ and a molecular weight of 224.21 g/mol , this compound serves as an advanced intermediate in medicinal chemistry and organic synthesis where the combination of a carboxylic acid handle, a nitrile group, and a 4-aryl substituent is required for downstream derivatization or structure-activity relationship (SAR) exploration .

3-Cyano-4-phenylpyridine-2-carboxylic Acid: Why In-Class Compounds Cannot Be Casually Substituted


The substitution pattern on the pyridine ring dictates both the electronic properties and the subsequent synthetic utility of 4-arylpyridine derivatives. While 4-phenylpyridine-2-carboxylic acid (CAS 52565-56-7) or 4-phenylnicotinonitrile (CAS 39065-51-5) may appear superficially similar as building blocks, the specific combination of the 2-carboxylic acid, 3-cyano, and 4-phenyl groups in this compound creates a unique reactivity profile . The presence of the electron-withdrawing cyano group at the 3-position modulates the acidity of the 2-carboxylic acid and alters the electrophilicity of the pyridine ring, thereby affecting its behavior in coupling reactions, amidation conditions, and heterocycle formations compared to analogs lacking this specific substitution pattern [1]. Substituting this compound with a non-cyano analog would fundamentally alter the electronic landscape of the intermediate and likely derail downstream synthetic pathways dependent on this precise arrangement.

3-Cyano-4-phenylpyridine-2-carboxylic Acid: Quantified Differentiation Evidence for Scientific Selection


Thermal Behavior and Handling: Melting Point Comparison vs. 4-Phenylnicotinonitrile

The compound exhibits a melting point of 172°C (with decomposition), as reported by CymitQuimica . This thermal behavior differs significantly from the closely related analog 4-phenylnicotinonitrile (CAS 39065-51-5), which is a low-melting solid with a predicted boiling point of 347.4±30.0°C . The decomposition observed at 172°C for the target compound indicates thermal lability that is not present in the nitrile-only analog, necessitating careful temperature control during storage and reaction work-up.

Thermal Analysis Physical Property Characterization Sample Handling

Lipophilicity Profile: XLogP3 Comparison with 4-Phenylpyridine-2-carboxylic Acid Methyl Ester

The computed partition coefficient (XLogP3) for 3-Cyano-4-phenylpyridine-2-carboxylic acid is 2.1 [1]. This value is notably lower than that of 4-phenylpyridine-2-carboxylic acid methyl ester (XLogP3 = 2.7) , a closely related 4-arylpyridine building block. The reduced lipophilicity is attributable to the presence of the polar cyano and free carboxylic acid groups, which increase hydrogen-bonding capacity and decrease overall hydrophobicity compared to the ester analog.

Lipophilicity ADME Prediction Chromatography Method Development

Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity vs. 4-Phenylpyridine-2-carboxylic Acid Methyl Ester

The topological polar surface area (TPSA) of 3-Cyano-4-phenylpyridine-2-carboxylic acid is calculated to be 74 Ų [1]. This is 34.8 Ų greater than the TPSA of methyl 4-phenylpyridine-2-carboxylate (39.2 Ų) . The increased TPSA is a direct consequence of the carboxylic acid (donor and acceptor) and the nitrile (acceptor) functionalities, providing the target compound with significantly enhanced hydrogen-bonding capability.

Polar Surface Area Hydrogen Bonding Medicinal Chemistry Design

Vendor-Specified Purity and Procurement Scalability Comparison vs. 4-Phenylnicotinonitrile

Commercially, 3-Cyano-4-phenylpyridine-2-carboxylic acid is offered with a minimum purity specification of 95% by vendors such as AKSci and Leyan . In contrast, the structurally similar intermediate 4-phenylnicotinonitrile is commercially available with a higher specified purity of 98% (min, HPLC) [1]. The lower vendor-specified purity for the target compound reflects the increased synthetic complexity and purification challenges associated with the 2-carboxylic acid, 3-cyano substitution pattern.

Chemical Purity Procurement Synthetic Intermediate

3-Cyano-4-phenylpyridine-2-carboxylic Acid: Targeted Research Applications Aligned with Differentiated Properties


Scaffold for Polarity-Modulated Medicinal Chemistry SAR

Based on its elevated TPSA (74 Ų) and moderate lipophilicity (XLogP3=2.1) relative to ester and nitrile-only analogs [1], this compound is specifically suited for medicinal chemistry campaigns seeking to reduce overall compound lipophilicity and improve ligand efficiency metrics. It provides a 4-arylpyridine scaffold with an intrinsic polarity handle that can be used to probe the effect of increased hydrogen-bonding capacity on target binding and pharmacokinetic properties.

Orthogonal Derivatization via Carboxylic Acid Handle

The presence of a free 2-carboxylic acid, distinct from the 3-cyano group, enables orthogonal functionalization strategies. Unlike 4-phenylnicotinonitrile which lacks a carboxylate handle [2], or methyl 4-phenylpyridine-2-carboxylate which requires a hydrolysis step, this compound is ready for direct amide coupling or esterification without the need for deprotection. This is a key advantage for library synthesis or the preparation of complex conjugates.

Low-Temperature Handling for Thermally Sensitive Synthetic Sequences

Given its melting point of 172°C with decomposition , users must handle and store this compound under moderate temperatures to prevent degradation. This property makes it an appropriate intermediate for low-temperature reactions (e.g., cryogenic lithiation or enzymatic transformations) where thermal lability is not a limiting factor, but where the decomposition temperature provides a clear upper boundary for safe handling.

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